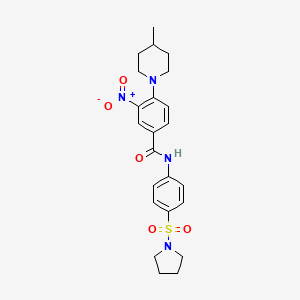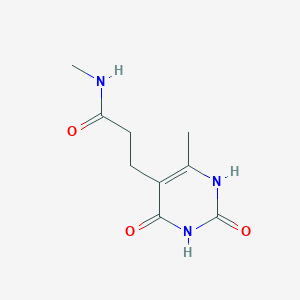![molecular formula C16H22N6O B7681642 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide, commonly known as DIQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIQA is a tetrazole-based compound that has been synthesized through a multistep process, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of DIQA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DIQA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. DIQA has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammatory genes. Moreover, DIQA has been shown to modulate the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects
DIQA has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. DIQA has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. Moreover, DIQA has been shown to improve the cognitive function of animals in various behavioral tests.
実験室実験の利点と制限
DIQA has several advantages for lab experiments, such as its high purity and stability. DIQA is also easily soluble in water and organic solvents, which makes it easy to use in various assays. However, DIQA has some limitations, such as its low solubility in some organic solvents, which can affect its bioavailability. Moreover, DIQA has not been extensively studied in humans, and its safety profile is not fully understood.
将来の方向性
DIQA has several potential future directions for scientific research. One direction is to study its potential therapeutic applications in various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. Another direction is to study its mechanism of action in more detail, to better understand how it modulates various signaling pathways in cells. Moreover, future studies can focus on optimizing the synthesis method of DIQA, to obtain higher yields and purity. Finally, studies can be conducted to assess the safety and pharmacokinetics of DIQA in humans, to determine its potential as a therapeutic agent.
Conclusion
DIQA is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIQA has been synthesized through a multistep process, and its mechanism of action has been studied in detail. DIQA has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, and it has potential applications in various diseases. DIQA has several advantages for lab experiments, such as its high purity and stability, but it also has some limitations, such as its low solubility in some organic solvents. Future studies can focus on optimizing the synthesis method of DIQA, studying its mechanism of action in more detail, and assessing its safety and pharmacokinetics in humans.
合成法
DIQA is synthesized through a multistep process that involves the reaction of 2-(2-bromoacetyl)tetrazole with 3,4-dihydroisoquinoline in the presence of a base. The resulting intermediate is then reacted with 1,4-dibromobutane to form the final product, DIQA. The synthesis of DIQA has been optimized to obtain high yields and purity, and the compound has been characterized using various analytical techniques.
科学的研究の応用
DIQA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. DIQA has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Moreover, DIQA has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-2-15(9-17-16(23)11-22-12-18-19-20-22)21-8-7-13-5-3-4-6-14(13)10-21/h3-6,12,15H,2,7-11H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWLPXWDRUQHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CN1C=NN=N1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)
![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)

![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)
![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)

![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)